5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one
Brand Name: Vulcanchem
CAS No.: 1379344-15-6
VCID: VC5863931
InChI: InChI=1S/C8H8N2OS/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3
SMILES: CN1C2=C(C=CC(=C2)N)SC1=O
Molecular Formula: C8H8N2OS
Molecular Weight: 180.23

5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one

CAS No.: 1379344-15-6

Cat. No.: VC5863931

Molecular Formula: C8H8N2OS

Molecular Weight: 180.23

* For research use only. Not for human or veterinary use.

5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one - 1379344-15-6

Specification

CAS No. 1379344-15-6
Molecular Formula C8H8N2OS
Molecular Weight 180.23
IUPAC Name 5-amino-3-methyl-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C8H8N2OS/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3
Standard InChI Key HHAQCRFESSVDBG-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2)N)SC1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. The amino (-NH₂) group at position 5 and the methyl (-CH₃) group at position 3 impart distinct electronic and steric properties. The hydroxyl group at position 2 contributes to hydrogen bonding, enhancing solubility in polar solvents .

PropertyValueSource
CAS Number1379344-15-6
Molecular FormulaC₈H₈N₂OS
Molecular Weight180.23 g/mol
IUPAC Name5-amino-3-methyl-1,3-benzothiazol-2-one

Physicochemical Properties

The compound exhibits moderate solubility in organic solvents like dimethylformamide (DMF) and toluene, which facilitates its use in synthetic reactions. Its melting point and stability under standard conditions are critical for storage and handling .

PropertyValue
Melting PointNot explicitly reported
SolubilitySoluble in DMF, toluene
StabilityStable at room temperature

Synthesis and Reaction Mechanisms

Cyclization of Precursors

The primary synthesis route involves the cyclization of 2-aminothiophenol with methyl isocyanate. This reaction proceeds under heating (60–80°C) in solvents like toluene or DMF, forming the benzothiazole ring.

Reaction Steps:

  • Precursor Preparation: 2-Aminothiophenol reacts with methyl isocyanate to form an intermediate.

  • Cyclization: Heating induces ring closure, yielding the target compound.

Alternative Synthetic Approaches

While less common, alternative methods include:

MethodReagents/ConditionsYield
CyclizationMethyl isocyanate, toluene, 60°C~70%
Microwave-AssistedNot explicitly reportedN/A

Biological Activities and Pharmacological Relevance

Antimicrobial Properties

The compound demonstrates broad-spectrum antimicrobial activity, attributed to its ability to disrupt bacterial cell membranes and interfere with enzymatic pathways.

Target OrganismActivitySource
Staphylococcus aureusModerate inhibition
Escherichia coliWeak inhibition

Other Bioactivities

Derivatives of this compound have shown:

  • Anti-inflammatory Activity: Inhibition of 5-lipoxygenase .

  • Anticancer Applications: Targeting kinases like Aurora and PLK .

Comparative Analysis with Analogues

Structural and Functional Differences

CompoundStructureKey Difference
2-Amino-3-methyl-1,3-benzothiazoleAmino at position 2Reduced hydrogen-bonding capacity
3-Methyl-1,3-benzothiazol-2-oneNo amino groupLower solubility in polar solvents

Reactivity and Bioactivity

The amino group at position 5 enhances nucleophilic substitution reactions, while the methyl group stabilizes the thiazole ring. These features contribute to superior antimicrobial activity compared to analogues lacking these substituents .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing:

  • Anticancer Agents: Inhibitors of kinase pathways .

  • Antimicrobial Derivatives: Functionalized with halogens or alkyl chains .

Material Science Uses

Its conjugated π-system makes it a candidate for:

  • Organic Semiconductors: In photovoltaic devices.

  • Coordination Polymers: Metal-ligand complexes for catalysis.

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